molecular formula C18H19NO4 B2695618 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide CAS No. 1049532-06-0

5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide

Cat. No. B2695618
CAS RN: 1049532-06-0
M. Wt: 313.353
InChI Key: KJVCDGYRLAODMV-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It may also include computational studies to predict these properties .

Scientific Research Applications

Chemical Synthesis and Modification

Studies have explored the synthesis of related compounds, emphasizing the chemical versatility and potential for creating derivatives with varied biological activities. For instance, the synthesis of 4-homopyrazofurin and its acyclic analogue through a dipolar cycloaddition reaction involving a compound with a benzyloxy group suggests a methodology that could be relevant for synthesizing or modifying 5-(benzyloxy)-N-cyclopentyl-4-oxo-4H-pyran-2-carboxamide (Sauer, Schneller, & Gabrielsen, 1993).

Biological Activity

Research on benzopyran derivatives, including studies on antiviral, antibacterial, and anti-inflammatory properties, indicates a broad interest in such compounds for therapeutic applications. For example, benzamide derivatives have been evaluated for their ability to inhibit histone deacetylase, demonstrating marked in vivo antitumor activity against human tumors (Saito et al., 1999). This highlights the potential pharmacological relevance of compounds structurally related to this compound in cancer research.

Molecular Design and Drug Discovery

The ongoing development of novel compounds with specific biological targets, such as the creation of new antimalarial agents or inhibitors of specific enzymes involved in inflammatory processes, underscores the significance of chemical scaffolds similar to this compound in drug discovery. For instance, carboxamide pyrazinyloxy benzoxaboroles were investigated, leading to the identification of a molecule with satisfactory antimalarial activity, highlighting the drug discovery potential of such compounds (Zhang et al., 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it exerts its effects at the molecular level .

Safety and Hazards

This involves looking at the toxicity of the compound and any risks associated with its use. It includes information on handling, storage, and disposal .

Future Directions

This involves discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

N-cyclopentyl-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-15-10-16(18(21)19-14-8-4-5-9-14)23-12-17(15)22-11-13-6-2-1-3-7-13/h1-3,6-7,10,12,14H,4-5,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVCDGYRLAODMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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